Dasatinib is a potent and orally active small molecule inhibitor with a broad spectrum of targets, including BCR-ABL, c-KIT, platelet-derived growth factor receptor (PDGFR), and Src family kinases (SFKs)123678910. Initially developed for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), dasatinib has shown efficacy against a range of solid tumors and hematologic malignancies123678910. Its ability to inhibit multiple tyrosine kinases makes it a versatile agent in cancer therapy, with ongoing research exploring its full potential in various clinical settings.
Dasatinib is well-established in the treatment of CML and Ph+ ALL, particularly in cases resistant to prior therapies like imatinib10. It has been shown to be highly effective in these hematologic malignancies due to its potent inhibition of BCR-ABL kinase activity10.
In solid tumors, dasatinib is being explored for its efficacy in a wide variety of malignancies, including breast, prostate, and sarcomas12367. Phase I and II clinical trials have indicated that dasatinib is a safe and promising agent for treating metastatic solid tumors refractory to standard therapies1. For instance, dasatinib selectively inhibits the growth of basal-type/"triple-negative" breast cancer cell lines in vitro, providing a scientific rationale for its clinical development in treating aggressive subtypes of breast cancer2.
Dasatinib has shown activity against cultured human prostate cancer cells, inhibiting cell adhesion, migration, and invasion at low nanomolar concentrations3. This suggests its potential as a therapeutic agent for metastatic prostate cancers with activated SFK and focal adhesion kinase signaling3.
In the context of immunotherapy, dasatinib acts as a pharmacologic on/off switch for CAR T cells, enabling control over CAR T cell function to reduce acute toxicity while preserving antitumor effects after drug withdrawal4. This unique application highlights dasatinib's role in enhancing the safety and efficacy of CAR T cell therapies.
Dasatinib inhibits migration and invasion in diverse human sarcoma cell lines and induces apoptosis in bone sarcoma cells dependent on SRC kinase for survival7. These findings suggest that dasatin
The synthesis of dasatinib monohydrate involves several steps, primarily starting from 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazole carboxamide and 4,6-dichloropyrimidine. The process can be summarized as follows:
This synthesis method has been optimized to yield higher quantities (greater than 92%) while minimizing side products and impurities, making it suitable for industrial applications.
Dasatinib monohydrate has a complex molecular structure characterized by its molecular formula . Key features include:
The XRPD pattern provides unique fingerprints for characterizing the crystalline form, while DSC helps in understanding thermal properties.
Dasatinib monohydrate participates in various chemical reactions, primarily through:
These reactions are crucial for developing new formulations that improve the drug's efficacy and reduce variability in patient responses.
Dasatinib exerts its pharmacological effects primarily through the inhibition of specific tyrosine kinases involved in cancer cell signaling pathways. The mechanism can be detailed as follows:
The effectiveness of dasatinib has been demonstrated through various clinical trials, showcasing significant improvements in patient outcomes.
Dasatinib monohydrate exhibits several notable physical and chemical properties:
Characterization techniques such as scanning electron microscopy and Fourier-transform infrared spectroscopy are often employed to analyze these properties.
Dasatinib monohydrate has significant applications in both clinical settings and research:
Dasatinib monohydrate is a hydrate form of the tyrosine kinase inhibitor dasatinib, chemically designated as N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide monohydrate. Its molecular formula is C₂₂H₂₆ClN₇O₂S·H₂O, with a molecular weight of 506.02 g/mol and a CAS Registry Number of 863127-77-9 [1]. This crystalline solid contains one molecule of water per molecule of dasatinib, resulting in distinct physicochemical properties compared to its anhydrous counterpart.
The monohydrate form exhibits superior pharmaceutical properties due to its crystalline structure. X-ray powder diffraction (XRPD) analysis reveals characteristic peaks at 2θ angles of 9.4°, 18.9°, and 23.7°, serving as analytical markers for polymorph identification [2]. Thermal analysis shows an endothermic peak at approximately 123°C corresponding to water loss, as confirmed by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) [2]. These properties contribute to enhanced stability and bioavailability, addressing limitations of earlier amorphous or anhydrous forms, such as hygroscopicity and erratic dissolution profiles [2].
Table 1: Comparative Analysis of Dasatinib Hydration States
Characteristic | Monohydrate Form | Anhydrous Form |
---|---|---|
Chemical Composition | C₂₂H₂₆ClN₇O₂S·H₂O | C₂₂H₂₆ClN₇O₂S |
Crystalline Structure | Defined XRPD peaks at 9.4°, 18.9°, 23.7° [2] | Variable/less stable polymorphs |
Thermal Behavior | Endothermic peak at ~123°C (water loss) [2] | No dehydration endotherm |
Stability | High physicochemical stability | Prone to hydration/dehydration issues |
Clinical Relevance | Preferred formulation in therapeutics [1] | Not used in commercial products |
Nomenclature distinctions are critical: "Dasatinib" refers to the monohydrate in United States Adopted Name (USAN) conventions, while the International Nonproprietary Name (INN) denotes the anhydrous compound [1]. This regulatory distinction underscores the monohydrate's dominance in clinical applications due to its optimized performance in solid dosage forms.
Dasatinib was developed through a collaboration between Bristol-Myers Squibb and Otsuka Pharmaceutical, with key contributions from research scientist Jagabandhu Das, who resolved critical medicinal chemistry challenges during its synthesis [7]. The compound emerged as a therapeutic candidate following imatinib resistance in chronic myeloid leukemia, with its monohydrate form specifically engineered to overcome physicochemical limitations of earlier formulations.
The European Patent EP1711481, granted in February 2005 and expiring in February 2025, represents the cornerstone intellectual property protecting the monohydrate crystalline form [2]. This patent detailed a recrystallization process using solvents like dimethylacetamide or tetrahydrofuran, followed by controlled hydration to yield the monohydrate polymorph. Key claims focused on:
The patent faced intense opposition from generic manufacturers who cited insufficient disclosure and lack of inventive step. However, the European Patent Office upheld its validity based on:
Table 2: Key Patents in Dasatinib Monohydrate Development
Patent Number | Filing Date | Status | Primary Scope | Strategic Impact |
---|---|---|---|---|
EP1711481 | February 2005 | Expired Feb 2025 | Crystalline monohydrate form [2] | Blocked generic competition until expiration |
EP1169038 | Prior to 2005 | Revoked 2017 | Base compound (anhydrous dasatinib) [2] | Limited protection due to revocation |
EP2918584A1 | Circa 2014 | Valid until 2035 | Novel synthesis intermediates [2] | Provides secondary barrier against generics |
Supplementary Protection Certificates (SPCs) extended market exclusivity until November 2021, with pediatric extensions delaying generic entry until 2023 in some jurisdictions [2]. The patent landscape demonstrates strategic "evergreening" through formulation patents like EP1711481, which outlived the revoked base compound patent (EP1169038) by eight years [2]. This approach highlights the commercial importance of polymorph patents in preserving revenue streams for oncology therapeutics.
Dasatinib monohydrate is clinically approved for Philadelphia chromosome-positive (Ph+) leukemias, acting as a multi-targeted tyrosine kinase inhibitor with 325-fold greater potency against BCR-ABL than imatinib [5]. Its therapeutic mechanism involves:
This multi-kinase inhibition disrupts downstream pathways (RAS/RAF/MAPK, MYC, STAT) that drive leukemogenesis, inducing cell cycle arrest at the G1/S transition and promoting apoptosis in malignant cells [5].
Dasatinib monohydrate's clinical efficacy spans multiple phases of Ph+ leukemias:
Table 3: Clinical Trial Outcomes for Dasatinib Monohydrate in Hematologic Malignancies
Patient Population | Study Phase | Response Metrics | Key Findings |
---|---|---|---|
Newly Diagnosed Chronic Phase CML | III | Major Molecular Response (MMR) at 24 months | 59% MMR rate (vs. 43% for imatinib) [5] |
Imatinib-Resistant Chronic Phase CML | II | Complete Hematologic Response (CHR) | 37/40 patients (92.5%) achieved CHR [5] |
Accelerated Phase CML | II | Major Hematologic Response (MaHR) | 31/44 patients (70%) achieved MaHR [5] |
Lymphoid Blast Crisis CML/Ph+ ALL | I/II | Duration of Response | Median response duration <6 months [5] |
Pharmacokinetic advantages of the monohydrate form contribute to these outcomes. Despite a plasma half-life of 3–5 hours, its optimized dissolution profile ensures sustained target coverage due to high binding affinity to BCR-ABL [7]. Additionally, dasatinib monohydrate demonstrates unique immunomodulatory effects, including expansion of effector CD4+ T cells and natural killer cells, which may enhance antileukemic activity [5].
Research continues to address resistance mechanisms, particularly the T315I mutation. Investigations focus on combining dasatinib with agents like histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) or omacetaxine, which eliminate leukemia stem cells resistant to tyrosine kinase inhibitors alone [5]. These approaches aim to extend dasatinib monohydrate's therapeutic utility in advanced hematologic malignancies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7